5-Methoxyflavanone
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Overview
Description
Synthesis Analysis
The synthesis of 5-Methoxyflavanone and its derivatives involves various strategies. One approach for synthesizing hydroxy- and methoxy-isoflavanones involves reacting 2-hydroxydeoxybenzoins with ethoxymethyl chloride, followed by refluxing with aqueous ethanolic Na2CO3 and final demethylation to afford hydroxyisoflavanones (Jain & Mehta, 1986). Another method includes the use of less common bases for the synthesis of hydroxy and/or methoxychalcones, and their isomerization into flavanones (Rosa et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound has been explored through various spectroscopic and analytical methods. Studies on homoisoflavonoids reveal insights into their structure, including the synthesis of compounds like cremastranone, which features methoxy groups (Lee et al., 2016). Another study provides electronic and structural properties of 5-hydroxy-7-methoxyflavanone, comparing them with experimental data to understand its reactivity (Padilla-Campos & Zárate, 2016).
Scientific Research Applications
Antioxidant and Antibacterial Activities : A study on Erythrina livingstoniana identified new flavanones, including 5-methoxyflavanone derivatives, which exhibited pronounced efficacy against environmental bacteria and pathogenic strains of E. coli. These compounds also showed weak radical scavenging properties (Bedane et al., 2015).
Anti-Inflammatory Property : Flavanone derivatives, including this compound, were evaluated for their antioxidant and suppressive activity on nitric oxide production in macrophage cells. The study concluded that the location of the methoxy group in the flavanone structure might have a connection with antioxidant and anti-inflammatory activities (Lee, 2015).
Anticancer Activity : Research on Calceolaria thyrsiflora Graham identified flavanones including this compound derivatives showing moderate inhibitory activity against methicillin-resistant S. aureus MRSA and exhibiting cytotoxic effects against certain cancer cell lines (Valdés et al., 2020).
Cell Cycle Arrest and Apoptosis in Cancer Cells : A study demonstrated that this compound induces cell cycle arrest at the G2/M phase, apoptosis, and autophagy in HCT116 human colon cancer cells, suggesting its potential as an anti-cancer agent (Shin et al., 2011).
Effects on Estrogen Metabolism and Receptor Transactivation : Pinostrobin, a derivative of 5-hydroxy-7-methoxyflavanone, was studied for its interaction with the estrogen receptor and its effects on estrogen metabolism in human breast cancer cells. This research highlighted the potential biological interest of such flavonoids (Le Bail et al., 2000).
Radical Scavenging Activity : A new flavonoid, 5,7,2′-trihydroxy-5′-methoxyflavone, was isolated from Gnetum macrostachyum and demonstrated radical scavenging activity, contributing to its potential therapeutic uses (Saisin et al., 2009).
Gastroprotective Activity : A study investigated the gastroprotective effects of this compound and related compounds, indicating their potential role in protecting against gastric damage caused by nonsteroidal anti-inflammatory drugs (Blank et al., 1997).
Ionization Constants and Molecular Structure : Research on the ionization constants of this compound and related compounds provided insights into their molecular structure and interactions, which is crucial for understanding their biological activities (Tyukavkina & Pogodaeva, 1972).
Cytotoxicity and Lipid Peroxidation Inhibiting Activities : The cytotoxicity, scavenging, and lipid peroxidation-inhibiting activities of 5,3´,4´-trihydroxy-7-methoxyflavanone, isolated from Haplopappus rigidus, were studied, showing its effectiveness as a cytotoxic agent and a scavenger of free radicals (Morales et al., 2009).
Mechanism of Action
Target of Action
5-Methoxyflavanone (5-MF) primarily targets human colon cancer cells, such as HCT116 . It also targets A549 human lung adenocarcinoma cells . The role of these targets is crucial in the proliferation and survival of cancer cells.
Mode of Action
5-MF interacts with its targets by inducing cytotoxicity and cell death in a dose-dependent manner . It activates DNA damage responses, as revealed by the accumulation of p53 and the phosphorylation of DNA damage-sensitive proteins . In A549 cells, 5-MF preferentially activates the p53–p21 pathway .
Biochemical Pathways
5-MF affects several biochemical pathways. It triggers mitochondrial-associated cell death via Reactive Oxygen Species (ROS) signaling . ROS generation by 5-MF is the crucial mediator behind ER stress induction, resulting in intracellular Ca2+ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway .
Pharmacokinetics
It’s known that 5-mf has strong bioavailability and metabolic stability . These properties impact its bioavailability, making it a promising candidate for therapeutic applications.
Result of Action
The action of 5-MF results in several molecular and cellular effects. It inhibits the growth and clonogenicity of HCT116 human colon cancer cells . It also induces apoptosis and autophagy via an ERK signaling pathway . In A549 cells, 5-MF induces cellular senescence .
properties
IUPAC Name |
5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFUILNISGLHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924643 |
Source
|
Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123931-32-8 |
Source
|
Record name | 5-Methoxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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